molecular formula C17H26N4O2 B12229744 N-tert-butyl-3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxamide

N-tert-butyl-3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxamide

Cat. No.: B12229744
M. Wt: 318.4 g/mol
InChI Key: RAENXQSMFANQFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-butyl-3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a pyridazine moiety, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. The process may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.

    Introduction of the Pyridazine Moiety: This step may involve the use of cyclopropyl-substituted pyridazine derivatives, which can be coupled with the pyrrolidine ring through nucleophilic substitution or other coupling reactions.

    Attachment of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides or other suitable reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound may be explored for its potential as a drug candidate, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Materials Science: Its unique structure could make it useful in the development of new materials with specific properties, such as enhanced stability or reactivity.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of N-tert-butyl-3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways and interactions will depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidine-2,5-diones and prolinol.

    Pyridazine Derivatives: Compounds with similar pyridazine moieties, such as 6-cyclopropylpyridazine derivatives.

    tert-Butyl Compounds: Compounds with similar tert-butyl groups, such as tert-butyl carbamates and tert-butyl esters.

Uniqueness

N-tert-butyl-3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxamide is unique due to its combination of structural features, including the pyrrolidine ring, pyridazine moiety, and tert-butyl group. This unique combination imparts specific chemical and biological properties that may not be present in other similar compounds.

Properties

Molecular Formula

C17H26N4O2

Molecular Weight

318.4 g/mol

IUPAC Name

N-tert-butyl-3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]pyrrolidine-1-carboxamide

InChI

InChI=1S/C17H26N4O2/c1-17(2,3)18-16(22)21-9-8-12(10-21)11-23-15-7-6-14(19-20-15)13-4-5-13/h6-7,12-13H,4-5,8-11H2,1-3H3,(H,18,22)

InChI Key

RAENXQSMFANQFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(C1)COC2=NN=C(C=C2)C3CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.